Isovaleric acid-13C

Descripción

Foundational Understanding of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their main hydrocarbon chain. lipotype.com 3-methylbutanoic acid is a prominent example of a BCFA. wikipedia.org These fatty acids are integral components of various biological systems, found in bacteria, fungi, and mammals. oup.com

Structural and Functional Roles:

Dietary Sources: In human nutrition, BCFAs are primarily obtained from dietary sources such as dairy products and the meat of ruminant animals like sheep and goats. lipotype.comoup.com Their presence in these foods is a result of the metabolic activity of microorganisms in the rumen. mdpi.com

Physiological Activities: Research has uncovered a wide array of physiological activities for BCFAs. They are involved in regulating lipid metabolism, cell signal transduction, and energy homeostasis. oup.commdpi.com Furthermore, studies have highlighted their roles in gut health, immune regulation, and neuroprotective actions. oup.com For instance, BCFAs are normal components of the gut in healthy human infants and are believed to contribute to the healthy colonization of intestinal microbiota. oup.com

The table below summarizes key biological roles of branched-chain fatty acids.

| Biological Role | Description | Reference Index |

|---|---|---|

| Bacterial Membrane Integrity | Serve as key structural lipids, regulating membrane fluidity and permeability. | lipotype.commdpi.com |

| Metabolic Regulation | Involved in the regulation of lipid metabolism and energy balance. | oup.commdpi.com |

| Gut Health | Contribute to the colonization and composition of intestinal microbiota, especially in infants. | oup.com |

| Immune Modulation | Participate in immune regulation processes. | oup.com |

Historical Trajectories and Key Discoveries in 3-Methylbutanoic Acid Research

The scientific investigation of 3-methylbutanoic acid has a history stretching back to the 19th century. wikipedia.org Initially, it was identified as a minor component of the perennial flowering plant valerian (Valeriana officinalis), from which its common name, isovaleric acid, is derived. wikipedia.org Early chemical studies involved its identification through the oxidation of amyl alcohols found in fusel alcohol, a byproduct of fermentation. wikipedia.org

A pivotal development in the study of this compound and its metabolic pathways was the advent of stable isotope labeling. symeres.comacs.org The ability to synthesize and use 3-methyl(¹³C)butanoic acid and its precursors has enabled researchers to move beyond simple identification to detailed functional analysis.

Key Research Findings with ¹³C Labeling:

Metabolic Pathway Elucidation: Studies using labeled precursors, such as ¹³C-labeled leucine (B10760876), have definitively shown its conversion to 3-methylbutanoic acid. researchgate.netnih.gov For example, research on Lactobacillus sanfranciscensis demonstrated that under acid stress, the bacterium shifts its metabolism to increase the production of 3-methylbutanoic and 2-methylbutanoic acids from amino acid catabolism. nih.gov Using L-leucine-5,5,5-d₃ (a deuterium-labeled variant), researchers could trace the metabolic fate and confirm the pathways leading to these fatty acids. researchgate.net

Structural Confirmation: In the field of biochemistry, ¹³C-labeled compounds have been instrumental in determining the precise three-dimensional structure and configuration of molecules. For instance, the oxidation of labeled leucine was used to produce (2RS)-2-bromo[3-¹³CH₃]-isovaleric acid (2-bromo-3-[¹³C]methylbutanoic acid). nih.gov Subsequent analysis of this labeled derivative using carbon-13 NMR spectroscopy was critical in establishing the absolute configuration of the biosynthetic leucine. nih.govacs.org

Analytical Method Development: The use of ¹³C-labeled compounds has spurred the development of advanced analytical techniques. nih.gov Isotopic labeling allows for the clear differentiation of biological signals from background noise in mass spectrometry and provides extensive information about the carbon framework of molecules in NMR studies, facilitating unambiguous compound identification in complex mixtures like metabolomes. nih.gov

The table below presents selected physical and chemical properties of 3-methylbutanoic acid.

| Property | Value | Reference Index |

|---|---|---|

| Chemical Formula | C₅H₁₀O₂ | nist.gov |

| IUPAC Name | 3-methylbutanoic acid | nih.gov |

| Molecular Weight | 102.13 g/mol | nih.gov |

| Boiling Point | 176-177 °C | nih.gov |

| Water Solubility | 64.9 g/L | foodb.ca |

| LogP | 1.26 | foodb.ca |

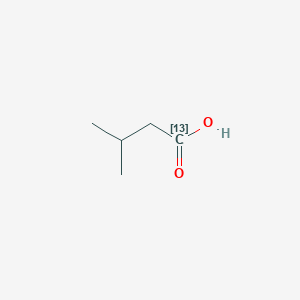

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480867 | |

| Record name | Isovaleric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87994-84-1 | |

| Record name | Isovaleric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization in Academic Research

Chemical Synthesis Methodologies for 3-Methylbutanoic Acid

The synthesis of 3-methylbutanoic acid in an academic setting relies on established and versatile methods for carboxylic acid formation. These strategies are chosen based on precursor availability, desired scale, and reaction efficiency.

Several fundamental synthetic routes are commonly employed for the preparation of carboxylic acids, including 3-methylbutanoic acid. These methods can be broadly categorized as oxidation reactions and carbon-chain extension reactions.

Oxidation of Primary Alcohols and Aldehydes: A primary alcohol, 3-methyl-1-butanol, can be oxidized to 3-methylbutanoic acid using strong oxidizing agents. This two-step process first yields the intermediate aldehyde, 3-methylbutanal (B7770604) (isovaleraldehyde), which is then further oxidized to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The direct oxidation of isovaleraldehyde (B47997) to isovaleric acid is also a viable and efficient method. vt.edu In industrial settings, isovaleraldehyde is often produced via the hydroformylation of isobutylene. wikipedia.org

Hydrolysis of Nitriles: The hydrolysis of nitriles provides a reliable method for carboxylic acid synthesis that adds one carbon atom to the starting material. For 3-methylbutanoic acid, the synthesis would begin with an isobutyl halide, such as 1-bromo-2-methylpropane (B43306). Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) yields 3-methylbutanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions produces 3-methylbutanoic acid. nih.gov

Carboxylation of Grignard Reagents: This is another powerful method for extending a carbon chain by one atom to form a carboxylic acid. An isobutyl Grignard reagent, isobutylmagnesium bromide, is prepared by reacting 1-bromo-2-methylpropane with magnesium metal in an ether solvent. This organometallic compound then acts as a strong nucleophile, attacking carbon dioxide (often in the form of dry ice) in a nucleophilic addition reaction. masterorganicchemistry.com The resulting magnesium carboxylate salt is then protonated in an acidic workup to yield the final 3-methylbutanoic acid. masterorganicchemistry.com

| Synthetic Strategy | Starting Material | Key Reagents | Change in Carbon Skeleton |

|---|---|---|---|

| Oxidation | 3-Methyl-1-butanol or 3-Methylbutanal | KMnO₄, H₂CrO₄, O₂ | None |

| Nitrile Hydrolysis | 1-Bromo-2-methylpropane | 1. NaCN/KCN; 2. H₃O⁺/OH⁻, H₂O | Adds one carbon (the carboxyl carbon) |

| Grignard Carboxylation | 1-Bromo-2-methylpropane | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Adds one carbon (the carboxyl carbon) |

The mechanisms for these syntheses are well-documented in organic chemistry.

Oxidation of Isovaleraldehyde: The oxidation of an aldehyde to a carboxylic acid can proceed through various mechanisms depending on the oxidant. For example, when using hydrogen peroxide catalyzed by a sulfonic acid resin, the proposed mechanism involves the formation of a peroxy intermediate which then rearranges to the carboxylic acid. researchgate.net

Grignard Carboxylation Mechanism: The reaction of the isobutyl Grignard reagent with carbon dioxide is a classic nucleophilic addition. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂. This step disrupts the pi system of one of the C=O bonds, forming a magnesium carboxylate salt. The subsequent addition of a strong acid protonates the carboxylate to furnish the final carboxylic acid. Quantum-chemical calculations and molecular dynamics simulations have been used to study the complex nature of the Grignard reaction, revealing potential competing mechanisms, including polar and single-electron transfer (SET) pathways, depending on the specific substrates and conditions. acs.org

Isotopic Synthesis of 3-Methyl(1-13C)butanoic Acid and Related Isotopologues

The introduction of a stable isotope like carbon-13 at a specific position is crucial for a variety of research applications. The synthesis of 3-methyl(1-13C)butanoic acid requires methods that offer high regioselectivity and efficient incorporation of the isotopic label.

The primary challenge in isotopic synthesis is to place the isotope at the desired atomic position with high fidelity. For labeling the carboxyl carbon (the C1 position), two methods are particularly effective:

Carboxylation with 13CO₂: The most direct and widely used method for synthesizing 1-13C labeled carboxylic acids is the carboxylation of an organometallic reagent with isotopically labeled carbon dioxide (13CO₂). nih.gov Both Grignard and organolithium reagents are suitable for this purpose, though their functional group tolerance can be limited, often necessitating the installation of the label early in a synthetic sequence. nih.govacs.org Modern advancements have led to the development of specialized manifolds that facilitate the precise handling and efficient use of gaseous 13CO₂, which is critical due to its cost. nih.gov

Cyanide-based Synthesis with K13CN: An alternative route involves the reaction of an alkyl halide with potassium cyanide labeled at the carbon atom (K13CN). nih.gov The resulting 13C-labeled nitrile is then hydrolyzed to the corresponding 13C-carboxylic acid. This method provides an excellent alternative to carboxylation, especially when organometallic routes are incompatible with other functional groups in the molecule.

Successful isotopic labeling hinges on the careful selection of precursors and the optimization of reaction conditions to maximize the incorporation of the expensive isotope.

Precursor Selection: For the synthesis of 3-methyl(1-13C)butanoic acid via the Grignard pathway, the key precursors are an isobutyl halide (e.g., 1-bromo-2-methylpropane) and high-purity 13CO₂. The halide is used to generate the nucleophilic isobutylmagnesium halide, while 13CO₂ serves as the electrophilic source of the labeled carboxyl group. nih.gov

Reaction Optimization: To ensure high isotopic enrichment, it is crucial to minimize contamination from atmospheric 12CO₂. This is typically achieved by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using carefully dried solvents and glassware. The Grignard reagent is prepared in situ and the 13CO₂ gas is introduced directly into the reaction vessel. Optimizing the reaction temperature and addition rate can also improve yields and prevent side reactions. nih.gov While the focus here is on the 1-13C position, it is noteworthy that other isotopologues can be synthesized for different research purposes, such as studying metabolic pathways, by using specifically labeled biological precursors in cell-free protein synthesis systems. researchgate.net

Functionalization and Derivatization of 3-Methylbutanoic Acid for Research Applications

3-Methylbutanoic acid, like other carboxylic acids, can be readily converted into a variety of derivatives. This functionalization is often performed to enhance its properties for specific research applications, particularly for analytical purposes where volatility, thermal stability, or detectability needs to be improved.

Esterification for GC Analysis: Short-chain fatty acids like 3-methylbutanoic acid are polar and have low volatility, which can lead to poor peak shape and adsorption issues during gas chromatography (GC) analysis. To overcome this, they are frequently converted into more volatile and less polar esters, most commonly fatty acid methyl esters (FAMEs). nih.gov This derivatization is typically achieved through acid-catalyzed esterification with an alcohol (e.g., methanol) in the presence of catalysts like boron trifluoride (BF₃), hydrogen chloride, or sulfuric acid. nih.govaocs.org The resulting methyl 3-methylbutanoate is well-suited for GC-MS analysis and has been used as a marker compound in food science research, such as evaluating coffee flavor. mdpi.com

Amide Formation: The carboxyl group can react with amines to form amides. This reaction can be performed directly, though it is often slow, or more efficiently by first converting the carboxylic acid to a more reactive intermediate like an acyl chloride. libretexts.orgchemguide.co.uk The formation of amides is fundamental in peptide synthesis and can also be used to modify the properties of the molecule for specific binding or analytical studies.

Acyl Chloride Synthesis: 3-Methylbutanoic acid can be converted to its highly reactive acid chloride, 3-methylbutanoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. pearson.comchemicalbook.com The mechanism with oxalyl chloride involves the formation of a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic acyl substitution by a chloride ion. pearson.com 3-Methylbutanoyl chloride serves as a versatile intermediate for the synthesis of other derivatives, including esters and amides, under milder conditions than direct reactions with the parent carboxylic acid. chemsynthesis.comnist.gov

Derivatization for HPLC: For analysis by high-performance liquid chromatography (HPLC), especially with UV-Vis or fluorescence detection, derivatization may be necessary if the analyte lacks a suitable chromophore or fluorophore. Pre-column derivatization strategies for short-chain fatty acids often involve reagents that attach a UV-absorbing or fluorescent tag to the carboxyl group. sciopen.comspkx.net.cn For example, reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to convert SCFAs into derivatives that are highly responsive for HPLC-MS/MS analysis. nih.govfrontiersin.org

| Derivative | Reagent(s) | Primary Application | Mechanism/Purpose |

|---|---|---|---|

| Methyl Ester | Methanol (B129727), BF₃ or H₂SO₄ | Gas Chromatography (GC) | Increases volatility and thermal stability, improves chromatographic performance. nih.gov |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Synthetic Intermediate | Activates the carboxyl group for subsequent reactions (e.g., ester and amide formation). pearson.com |

| Amide | Amine (R-NH₂) (often via acyl chloride) | Synthesis, Bio-conjugation | Forms a stable amide bond, fundamental in peptide chemistry and material science. libretexts.org |

| Tagged Esters/Amides | Derivatizing agents with chromophores/fluorophores (e.g., 3-NPH) | High-Performance Liquid Chromatography (HPLC) | Enhances detectability for UV-Vis, fluorescence, or MS detectors. nih.govfrontiersin.org |

Formation of Esters and Anhydrides

The derivatization of the carboxyl group of 3-methyl(113C)butanoic acid into esters and anhydrides is achieved using standard organic synthesis methodologies. These reactions are generally high-yielding and preserve the isotopic label, making them suitable for preparing a range of molecular probes.

Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, esters can be formed by reacting the carboxylate salt of the acid with a suitable alkylating agent, such as a labeled or unlabeled alkyl halide. This latter approach is particularly useful in radiolabeling when introducing isotopes like carbon-11. nih.gov The synthesis of various isotopically labeled esters has been reported, demonstrating the broad applicability of these methods to labeled carboxylic acids. nih.govnih.gov For example, the reaction of 3-methyl(1-¹³C)butanoic acid with methanol under acidic conditions would yield methyl 3-methyl(1-¹³C)butanoate.

Anhydrides are typically prepared by the reaction of two equivalents of a carboxylic acid with a dehydrating agent or by reacting an acyl chloride with a carboxylate salt. researchgate.net For an isotopically labeled compound, reacting 3-methyl(1-¹³C)butanoic acid with a non-labeled acyl chloride, or vice-versa, could produce a mixed anhydride, while reacting the labeled acyl chloride with the corresponding labeled carboxylate would yield the symmetrically labeled anhydride. These reactive intermediates are valuable in synthesis for acylating amines or alcohols.

The following table summarizes common esterification and anhydride formation reactions applicable to 3-methyl(113C)butanoic acid.

| Derivative Type | Reactants | General Reaction Conditions | Product Example |

| Ester | 3-methyl(1¹³C)butanoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 3-methyl(1-¹³C)butanoate |

| Ester | Sodium 3-methyl(1¹³C)butanoate, Ethyl iodide | Aprotic solvent (e.g., DMF) | Ethyl 3-methyl(1-¹³C)butanoate |

| Anhydride | 3-methyl(1¹³C)butanoyl chloride, Sodium 3-methylbutanoate | Anhydrous conditions | 3-Methyl(1-¹³C)butanoic anhydride |

| Anhydride | 3-methyl(1¹³C)butanoic acid (2 equiv.) | Dehydrating agent (e.g., P₂O₅), Heat | 3-Methyl(1-¹³C)butanoic anhydride |

Synthesis of Halogenated and Other Mechanistic Probes

The introduction of a halogen atom to the carbon backbone of 3-methyl(1¹³C)butanoic acid creates a new set of probes for studying reaction mechanisms and enzyme inhibition. Furthermore, the isotopically labeled acid itself is a powerful mechanistic probe for tracing metabolic pathways.

Halogenated Derivatives: The α-position of carboxylic acids (the carbon adjacent to the carboxyl group) is a common site for halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination or α-chlorination of a carboxylic acid. This reaction involves treating the carboxylic acid with bromine or chlorine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. Applying this reaction to 3-methyl(1¹³C)butanoic acid would yield 2-bromo-3-methyl(1-¹³C)butanoic acid or its chlorinated analog. These halogenated derivatives can serve as reactive intermediates for further synthesis or as enzyme inhibitors.

Mechanistic Probes: The primary purpose of synthesizing 3-methyl(1¹³C)butanoic acid is its use as an isotopic tracer. eurisotop.com When introduced into a biological system, the ¹³C label allows its metabolic fate to be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comnih.gov For instance, in the study of isovaleric acidemia, a metabolic disorder, labeled derivatives of isovaleric acid (3-methylbutanoic acid) are crucial for diagnosis and for understanding the biochemical pathways involved. nih.gov The labeled carbon atom results in a molecule with a higher mass, which can be easily distinguished from its unlabeled counterparts by MS, allowing for the quantification of metabolic flux through specific pathways. nih.gov

The table below outlines potential halogenated derivatives and highlights the use of the labeled parent compound as a metabolic probe.

| Probe Type | Synthesis Method | Application | Example |

| α-Bromo Acid | Hell-Volhard-Zelinsky Reaction (Br₂, PBr₃) | Synthetic Intermediate, Enzyme Inhibitor | 2-Bromo-3-methyl(1-¹³C)butanoic acid |

| α-Chloro Acid | Hell-Volhard-Zelinsky Reaction (Cl₂, P) | Synthetic Intermediate, Enzyme Inhibitor | 2-Chloro-3-methyl(1-¹³C)butanoic acid |

| Metabolic Tracer | Isotopic Synthesis | Tracing metabolic pathways via MS or NMR | 3-Methyl(1-¹³C)butanoic acid |

Metabolic Pathways and Biosynthesis of 3 Methylbutanoic Acid

Leucine (B10760876) Catabolism and the Central Role of 3-Methylbutanoic Acid

3-Methylbutanoic acid, also known as isovaleric acid, is a branched-chain fatty acid that plays a significant role in various biological systems. wikipedia.orgiiab.me It is a key intermediate in the catabolism of the essential amino acid L-leucine. ontosight.aiwikipedia.org The breakdown of leucine occurs predominantly in the mitochondria and involves a series of enzymatic reactions that ultimately lead to the formation of acetyl-CoA and other compounds. frontiersin.orgwikipedia.org

The catabolism of leucine to 3-methylbutanoic acid proceeds through a well-defined enzymatic pathway. The initial step involves the reversible transamination of leucine by a branched-chain aminotransferase (BCAT), which converts it to α-ketoisocaproate (KICA). plos.orgnih.govnih.gov This is followed by an irreversible oxidative decarboxylation of KICA, a rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govuva.nl This reaction yields isovaleryl-CoA. wikipedia.org

Subsequently, isovaleryl-CoA dehydrogenase (IVD) catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. ontosight.aiwikipedia.org A deficiency in the IVD enzyme leads to a rare genetic disorder called isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives. ontosight.aifrontiersin.orguva.nl

Two primary routes for the formation of 3-methylbutanoic acid from KICA have been described: researchgate.netnih.gov

Via 3-methylbutanal (B7770604): KICA is converted to 3-methylbutanal through a decarboxylation reaction. researchgate.net The resulting aldehyde is then oxidized to 3-methylbutanoic acid by an aldehyde dehydrogenase. plos.orgresearchgate.net

Via isovaleryl-CoA: KICA is converted to isovaleryl-CoA, which is then hydrolyzed to form 3-methylbutanoic acid. plos.orgresearchgate.net This route involves a keto-acid dehydrogenase complex. researchgate.netnih.gov

The key enzymes involved in the primary leucine degradation pathway leading to 3-methylbutanoic acid are summarized in the table below.

| Enzyme | Abbreviation | Function | Reference(s) |

| Branched-chain aminotransferase | BCAT | Converts leucine to α-ketoisocaproate (KICA) | plos.orgnih.govnih.gov |

| Branched-chain α-keto acid dehydrogenase | BCKDH | Converts KICA to isovaleryl-CoA | nih.govuva.nl |

| Isovaleryl-CoA dehydrogenase | IVD | Converts isovaleryl-CoA to 3-methylcrotonyl-CoA | ontosight.aiwikipedia.org |

| Aldehyde dehydrogenase | AldDH | Oxidizes 3-methylbutanal to 3-methylbutanoic acid | plos.orgresearchgate.net |

| Keto-acid dehydrogenase complex | KaDH | Involved in the conversion of KICA to isovaleryl-CoA | researchgate.netnih.gov |

In addition to the primary pathways, an alternative route for the biosynthesis of 3-methylbutanoic acid has been proposed, proceeding through the intermediate α-hydroxy-isocaproate (HICA). researchgate.netnih.govru.nl This pathway involves the reduction of KICA to HICA by a hydroxy-acid dehydrogenase. plos.orgnih.gov Subsequently, HICA is converted to 3-methylbutanoic acid. researchgate.netfigshare.com A novel reaction for this conversion, catalyzed by lactate (B86563) 2-monooxygenase, has been suggested. researchgate.netfigshare.com

This alternative pathway highlights the metabolic flexibility of microorganisms and provides further insight into the diverse biochemical strategies for the production of 3-methylbutanoic acid. nih.gov

Microbial Biosynthesis and Biotransformation of 3-Methylbutanoic Acid

Microorganisms, particularly bacteria and fungi, play a crucial role in the production of 3-methylbutanoic acid. biocrates.comresearchgate.net This compound is a common metabolite in fermented foods and contributes to their characteristic flavors and aromas. nih.govresearchgate.net

Lactic acid bacteria (LAB) are well-known producers of 3-methylbutanoic acid. researchgate.netnih.gov Various species of Lactobacillus, Propionibacterium, and Staphylococcus have been shown to catabolize leucine to produce this compound. nih.govnih.govoup.comresearchgate.net

Lactobacillus sanfranciscensis : This species has been observed to increase its production of 3-methylbutanoic acid under stress conditions, such as low pH. nih.govresearchgate.net This metabolic shift is thought to be a mechanism to maintain redox balance. asm.org

Propionibacterium freudenreichii : Strains of this bacterium are capable of degrading leucine to α-ketoisocaproic acid, which is then converted to isovaleric acid. nih.govnih.gov This process is significant in the flavor development of Swiss cheese. dairy-journal.org

Staphylococcus carnosus : This bacterium can produce 3-methylbutanoic acid even in the absence of a key enzyme in the typical branched-chain amino acid degradation pathway, suggesting the presence of alternative biosynthetic routes. oup.com

Clostridium bifermentans : This bacterium utilizes a transaminase and a decarboxylase to convert leucine to isovaleric acid. microbiologyresearch.org

The production of 3-methylbutanoic acid by various microorganisms is summarized in the table below.

| Microorganism | Substrate(s) | Key Findings | Reference(s) |

| Lactobacillus sanfranciscensis LSCE1 | Leucine | Acid stress induces a metabolic shift towards overproduction of 3-methylbutanoic acid. | nih.govresearchgate.net |

| Propionibacterium freudenreichii TL 34 and ITGP23 | L-leucine | Degrades L-leucine to α-ketoisocaproic acid, which is then converted to isovaleric acid. | nih.govnih.gov |

| Staphylococcus carnosus | Leucine | Capable of producing 3-methylbutanoic acid even with a deficient branched-chain amino acid aminotransferase. | oup.com |

| Clostridium bifermentans | Leucine | Employs a transaminase and a decarboxylase for the conversion of leucine to isovaleric acid. | microbiologyresearch.org |

The fungus Galactomyces reessii (formerly Endomyces reessii) has been investigated for its ability to convert 3-methylbutanoic acid into other valuable compounds. wikipedia.orggoogleapis.comgoogle.com Specifically, it can be used for the microbial oxidation of 3-methylbutanoic acid to produce β-hydroxy-β-methylbutyric acid (HMB). wikipedia.orgasm.org

Cell-free extracts of G. reessii contain a hydratase, specifically an enoyl-CoA hydratase, which is a key enzyme in this transformation. nih.gov The highest levels of this hydratase activity are observed when the fungus is grown on isovaleric acid as a substrate. nih.gov This process represents a potential biocatalytic route for the synthesis of HMB from 3-methylbutanoic acid. google.comnih.gov

Metabolic Regulation and Environmental Modulators

The production of 3-methylbutanoic acid in microorganisms is subject to metabolic regulation and can be influenced by various environmental factors.

Stress conditions, such as acid stress, have been shown to trigger a metabolic shift in some bacteria, leading to an overproduction of 3-methylbutanoic acid. nih.govresearchgate.netasm.org In Lactobacillus sanfranciscensis, exposure to acidic pH leads to an increased catabolism of amino acids, including leucine, resulting in higher yields of 3-methylbutanoic acid. nih.govresearchgate.net This response is believed to be a strategy to cope with the stressful environment. asm.org

The availability of substrates, such as amino acids and carbon sources, also plays a crucial role in regulating the production of 3-methylbutanoic acid. biocrates.combiomedgrid.com In some bacteria, the utilization of carbon sources is controlled by a global regulatory mechanism known as carbon catabolite repression (CCR), which can influence the synthesis of secondary metabolites like 3-methylbutanoic acid. biomedgrid.com

Furthermore, the composition of the gut microbiota and dietary factors can influence the levels of 3-methylbutanoic acid in the colon. biocrates.comfrontiersin.org High-protein diets have been associated with higher concentrations of branched-chain fatty acids, including isovaleric acid. biocrates.com

Responses to Acidic and Other Environmental Stress Conditions

The biosynthesis of 3-methylbutanoic acid is significantly upregulated in various microorganisms in response to environmental challenges. nih.gov Acidic conditions, in particular, have been shown to trigger a metabolic shift that favors the production of this compound. nih.govnih.govasm.org

In the bacterium Lactobacillus sanfranciscensis, exposure to acidic environments (pH 3.6) induces a notable overproduction of 3-methylbutanoic acid and the related compound 2-methylbutanoic acid. nih.govnih.gov This response is often accompanied by a decrease in the consumption of sugars and the production of primary metabolites from carbohydrate fermentation. asm.org This shift from sugar to amino acid catabolism is considered a survival strategy in environments characterized by acid stress and limited carbon sources. nih.govnih.gov The rationale behind this increased production is linked to the cell's need to maintain its redox balance (the NAD+/NADH ratio) under stressful conditions. nih.gov

Besides acid stress, other environmental factors can also lead to an accumulation of 3-methylbutanoic acid. Studies have observed a 20- to 30-fold increase in its production in different microbial species when exposed to osmotic, oxidative, and chemical stresses. nih.gov For instance, in Bacillus subtilis, changes in pH to alkaline levels (pH 8.0) and high salt concentrations are associated with an increased content of 3-methylbutanoic acid. semanticscholar.orgmdpi.com Some marine bacteria, such as Pseudoalteromonas haloplanktis, produce 3-methylbutanoic acid as a defense compound with antibacterial properties. mdpi.com

The following table summarizes the effect of different stress conditions on the production of key metabolites in Lactobacillus sanfranciscensis LSCE1 after 2 hours of exposure.

| Metabolite | Condition (pH 3.6) | Condition (pH 5.8 - Control) | Fold Change |

| 3-Methylbutanoic acid | 138.57 mg/liter | Lower levels | ~7-fold increase |

| 2-Methylbutanoic acid | 73.6 mg/liter | Lower levels | ~7-fold increase |

| Ethanol | Decreased production | Higher production | Decrease |

| Acetic Acid | Decreased production | Higher production | Decrease |

| Sugar Consumption | Reduced | Normal | Decrease |

| Data derived from studies on L. sanfranciscensis LSCE1 under acid stress. nih.govresearchgate.net |

Gene Expression and Enzymatic Activities Governing Metabolic Shifts

The metabolic rerouting toward 3-methylbutanoic acid synthesis under stress is underpinned by significant changes in gene expression and the activity of specific enzymes. nih.gov The catabolic pathway from leucine to 3-methylbutanoic acid involves several key enzymatic steps.

The initial step is the deamination of leucine to its corresponding α-keto acid, α-ketoisocaproate (KICA), a reaction catalyzed by a branched-chain amino acid (BCAA) aminotransferase (bcAT). researchgate.net Gene expression analyses in L. sanfranciscensis have confirmed that genes associated with BCAA catabolism are overexpressed under acidic conditions. nih.govnih.gov For example, the expression of the hid gene, which codes for an NAD-dependent α-hydroxyisocaproate dehydrogenase, is upregulated during acid stress. nih.gov This overexpression is likely due to the enzyme's dependence on NAD+, and its activity helps regenerate NADH, thus contributing to the maintenance of the crucial NAD+/NADH balance within the cell. nih.gov

From the key intermediate KICA, there are several proposed routes to 3-methylbutanoic acid: researchgate.netfigshare.com

Via 3-methylbutanal: KICA is decarboxylated to 3-methylbutanal, which is then oxidized to 3-methylbutanoic acid by an aldehyde dehydrogenase. researchgate.netresearchgate.net

Via Oxidative Decarboxylation: KICA is converted to isovaleryl-CoA, which is then transformed into 3-methylbutanoic acid. This route involves a keto-acid dehydrogenase complex. researchgate.net

Via α-hydroxy-isocaproate (HICA): A novel pathway suggests KICA is first converted to HICA, which is then transformed into 3-methylbutanoic acid. researchgate.netfigshare.com

The following table outlines the key enzymes involved in the catabolism of leucine to 3-methylbutanoic acid.

| Enzyme | Abbreviation | Reaction Catalyzed |

| Transaminase | TA | Leucine → α-Ketoisocaproate (KICA) |

| Hydroxy Acid Dehydrogenase | HaDH | KICA ↔ α-Hydroxyisocaproate (HICA) |

| Keto Acid Decarboxylase | DC | KICA → 3-Methylbutanal |

| Alcohol Dehydrogenase | ADH | 3-Methylbutanal ↔ 3-Methylbutanol |

| Aldehyde Dehydrogenase | AlDH | 3-Methylbutanal → 3-Methylbutanoic Acid |

| Keto Acid Dehydrogenase | KaDH | KICA → Isovaleryl-CoA → 3-Methylbutanoic Acid |

| Adapted from Smit et al. (2005) as presented in Serrazanetti et al. (2011). researchgate.net |

Interconnections with Broader Metabolic Networks

The synthesis of 3-methylbutanoic acid is not an isolated pathway but is deeply integrated with the central metabolism of the cell, including amino acid catabolism, lipid synthesis, and energy production.

Linkages to Branched-Chain Keto Acid Metabolism and Lipid Synthesis

The production of 3-methylbutanoic acid is fundamentally linked to the metabolism of branched-chain amino acids (BCAAs), specifically leucine. nih.gov The catabolism of leucine, valine, and isoleucine generates their respective branched-chain keto acids (BCKAs). nih.gov In the case of leucine, this BCKA is α-ketoisocaproate (KICA), the direct precursor for the synthesis of 3-methylbutanoic acid. nih.govresearchgate.net

This pathway also connects to lipid synthesis. In microorganisms like Staphylococcus xylosus, the intermediates of BCAA catabolism, including 3-methylbutanoic acid, serve as precursors for the biosynthesis of branched-chain fatty acids (BCFAs) that are incorporated into the cell membrane. nih.gov These BCFAs are crucial for maintaining membrane fluidity and function. nih.gov In S. xylosus, BCFAs can constitute a significant portion (over 80%) of the total cellular fatty acids. nih.gov Furthermore, 3-methylbutanoic acid itself has been noted to inhibit the synthesis of saturated fatty acids. sigmaaldrich.com

Flux Through Fatty Acid and Other Central Metabolic Pathways

The metabolic flux towards 3-methylbutanoic acid production is often a reflection of broader shifts in the central metabolic network. Under conditions of acid stress, organisms like L. sanfranciscensis shift from glycolysis-based energy production to amino acid catabolism. nih.govnih.gov This rerouting of metabolic flux helps the cell to not only generate energy (ATP) but also to maintain redox homeostasis by regenerating NAD+ through the reduction of intermediates. nih.gov The catabolism of one mole of leucine can yield 3 moles of ATP, providing a valuable energy source when sugar metabolism is impaired. nih.govnih.gov

In more complex organisms, the inter-organ metabolism of BCAAs and their keto acids highlights the integration of this pathway into the body's central metabolism. nih.gov Studies in pigs have shown that in the post-meal state, branched-chain keto acids are released by muscle tissue and the portal-drained viscera, while the liver takes them up for further processing. nih.gov This demonstrates a systemic flux where BCAAs from dietary protein are catabolized in peripheral tissues, and the resulting BCKAs are transported to the liver, linking the metabolism of dietary protein to hepatic energy and lipid metabolism. nih.gov

Isotopic Labeling and Tracer Methodologies with 3 Methyl 1 13c Butanoic Acid

Principles and Advantages of Carbon-13 Isotope Tracing in Metabolic Research

Carbon-13 metabolic flux analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates, or fluxes, of metabolic pathways within a biological system. benthamdirect.com This approach relies on the introduction of a substrate labeled with the stable, non-radioactive isotope ¹³C into a cell culture or organism. numberanalytics.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these heavy isotopes in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of carbon through different biochemical reactions. benthamdirect.comnumberanalytics.com

The primary advantage of using stable isotopes like ¹³C is that they are not radioactive, making them safe for use in a wide range of studies, including those involving human subjects. humankinetics.com Furthermore, ¹³C-MFA provides a dynamic and quantitative picture of metabolic activity, offering insights that cannot be gleaned from static measurements of metabolite concentrations alone. shimadzu.comnih.gov This allows for a deeper understanding of how cells respond to genetic or environmental changes. nih.gov

Theoretical Framework for Metabolic Flux Analysis Using ¹³C Tracers

The theoretical foundation of ¹³C-MFA lies in the systematic tracking of carbon atoms as they traverse the metabolic network. numberanalytics.com When a ¹³C-labeled substrate is introduced, the resulting distribution of ¹³C in various metabolites is directly linked to the relative activities of the intersecting metabolic pathways. nih.gov For instance, if [1-¹³C]glucose is metabolized through glycolysis, it produces pyruvate (B1213749) labeled at a specific carbon position. shimadzu.com However, if it enters the pentose (B10789219) phosphate (B84403) pathway, the ¹³C label is lost as carbon dioxide, resulting in unlabeled pyruvate. shimadzu.com By analyzing the isotopic labeling pattern of pyruvate and other downstream metabolites, the split ratio between these two pathways can be determined. shimadzu.com

Mathematical models are essential for interpreting the complex labeling data generated in these experiments. benthamdirect.com These models represent the metabolic network as a series of interconnected reactions. numberanalytics.com By simulating the flow of ¹³C through this network and comparing the predicted labeling patterns with the experimentally measured data, researchers can estimate the fluxes through each reaction. numberanalytics.com This process often involves sophisticated computational algorithms to solve the complex system of equations and determine the most likely flux distribution. benthamdirect.comresearchgate.net

Applications in Tracing Amino Acid and Carbon Metabolism

3-Methyl(1-¹³C)butanoic acid, as a labeled precursor, is particularly valuable for investigating the metabolism of the branched-chain amino acid (BCAA) leucine (B10760876). ymdb.ca By tracing the incorporation of the ¹³C label, researchers can unravel the complex pathways involved in BCAA catabolism and its connections to central carbon metabolism.

Elucidating Dynamics of Leucine Metabolism in Diverse Biological Systems

The catabolism of leucine is a crucial metabolic process in many organisms. In some bacteria, such as Lactobacillus sanfranciscensis, stress conditions can induce a metabolic shift towards the overproduction of 3-methylbutanoic acid. nih.gov Studies using labeled leucine have been instrumental in understanding this phenomenon. For example, experiments with L-leucine-5,5,5-d₃ have shown that under acidic stress, the labeled segment is incorporated into 3-methylbutanoic acid. researchgate.net This suggests a rerouting of leucine metabolism away from the production of other compounds like 3-methylbutanol and 3-methylbutanal (B7770604). researchgate.net

In mammalian systems, tracing studies with ¹³C-labeled BCAAs, including leucine, have confirmed the activity of branched-chain amino acid transaminases, which convert the amino acids to their corresponding keto acids. nih.gov These studies provide a dynamic view of how leucine is taken up by cells and enters into various metabolic pathways. nih.gove-acnm.org

Tracking Substrate Incorporation and Product Formation Pathways

The use of 3-methyl(1-¹³C)butanoic acid and other labeled precursors allows for the precise tracking of carbon atoms from a specific substrate into various metabolic products. This is a powerful application of stable isotope tracing that enables the identification and verification of metabolic pathways. nih.govpnas.org

For example, in studies of Chinese Hamster Ovary (CHO) cells, a comprehensive analysis using various ¹³C-labeled amino acids, including valine (structurally related to isovaleric acid), helped to identify numerous metabolic by-products and their sources. pnas.org By observing the mass shift in metabolites when a specific ¹³C-labeled substrate was used, researchers could definitively link a product to its precursor. pnas.org This approach has also been used to demonstrate that in certain cancer cell lines, branched-chain keto acids can be metabolized and incorporated into other cellular components, highlighting their role as a significant metabolic fuel. nih.gov

The ability to track substrate incorporation extends to understanding central carbon metabolism. For instance, in cultured astrocytes, the metabolism of leucine and isoleucine was found to contribute significantly to the acetyl-CoA pool, a key intermediate in the TCA cycle. frontiersin.org Such findings are critical for building accurate models of cellular metabolism.

Advanced Isotopic Labeling Techniques for Comprehensive Profiling

To gain a more complete picture of cellular metabolism, researchers are increasingly turning to advanced isotopic labeling techniques. Deep ¹³C labeling, where cells are grown in a medium containing a wide array of ¹³C-labeled nutrients, allows for the tracing of carbon through a vast network of pathways simultaneously. nih.gov This non-targeted approach can help to identify active and inactive pathways and discover novel metabolic activities. nih.govfrontiersin.org

Another powerful technique is Isotopic Ratio Outlier Analysis (IROA), which uses a mixture of samples labeled with low (e.g., 5%) and high (e.g., 95%) ¹³C enrichment. frontiersin.org This method allows for the clear differentiation of true biological signals from background noise in mass spectrometry data and provides the exact number of carbon atoms in a molecule, significantly aiding in metabolite identification. frontiersin.org

The combination of these advanced labeling strategies with high-resolution analytical platforms like LC-MS and NMR, along with sophisticated computational modeling, is paving the way for a more comprehensive and dynamic understanding of metabolism in both health and disease. nih.govnih.gov

Integration of 3-Methyl(1-¹³C)butanoic Acid into Multi-Isotope Tracer Studies

To unravel the complexity of metabolic networks, researchers often need to track multiple intersecting pathways simultaneously. Multi-isotope tracer studies, which employ two or more different stable isotopes within the same experiment, are a powerful solution. nih.govnih.gov This approach enhances the precision of metabolic flux analysis (MFA) and provides a more holistic view of cellular physiology than a single tracer can achieve alone. nih.govnih.gov

Integrating 3-methyl(1-¹³C)butanoic acid into a multi-tracer study allows for the specific investigation of BCAA metabolism alongside other central metabolic processes. For example, it can be co-administered with other labeled substrates, such as [U-¹³C₆]glucose to track glycolysis and the pentose phosphate pathway, or [U-¹³C₅]glutamine to monitor the TCA cycle. nih.govnih.gov This dual-labeling strategy can reveal how these major pathways are coordinated and how carbon atoms from different sources are partitioned between them.

Furthermore, 3-methyl(1-¹³C)butanoic acid can be combined with tracers containing different isotopes, such as deuterium (B1214612) (²H) or Nitrogen-15 (¹⁵N). A study might pair ¹³C-labeled isovaleric acid with ¹⁵N-labeled leucine to simultaneously track the carbon skeleton and the nitrogen group of this essential amino acid, providing detailed insights into its transamination and catabolism. The ability to distinguish and measure different amino acids labeled with the same isotope is possible because they are separated chromatographically before mass spectrometry analysis. ckisotopes.com This methodological synergy is crucial for building comprehensive and accurate models of metabolic regulation in various biological systems. nih.gov

Table 2: Illustrative Design of a Multi-Isotope Tracer Study

| Tracer 1 | Tracer 2 | Biological Question | Expected Outcome |

| 3-Methyl(1-¹³C)butanoic Acid | [U-¹³C₅]Glutamine | How is BCAA catabolism coordinated with anaplerotic flux into the TCA cycle in cancer cells? nih.gov | Quantification of carbon contribution from both BCAAs and glutamine to TCA cycle intermediates and related biosynthetic pathways. |

| 3-Methyl(1-¹³C)butanoic Acid | ¹⁵N-Leucine | What are the relative rates of BCAA carbon oxidation versus nitrogen transfer (transamination)? | Simultaneous measurement of ¹³C enrichment in acyl-CoAs and ¹⁵N enrichment in other amino acids (e.g., glutamate). |

| 3-Methyl(1-¹³C)butanoic Acid | Deuterium Oxide (D₂O) | What is the contribution of BCAA-derived acetyl-CoA to de novo lipogenesis relative to other sources? ckisotopes.com | Measurement of ¹³C and ²H incorporation into newly synthesized fatty acids, distinguishing carbon source from total synthetic rate. |

Analytical and Spectroscopic Techniques for Research Applications

Mass Spectrometry-Based Analysis of 3-Methyl(1-13C)butanoic Acid

Mass spectrometry (MS) stands as a cornerstone for the analysis of 3-methyl(1-13C)butanoic acid, offering high sensitivity and specificity. When coupled with chromatographic separation, it provides powerful tools for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds like 3-methylbutanoic acid. In the context of 3-methyl(1-13C)butanoic acid, GC-MS serves as a robust method for both its quantification and the characterization of its metabolic products. nih.govnih.gov The use of a ¹³C-labeled internal standard, such as 3-methyl(1-¹³C)butanoic acid itself, is a novel approach that enhances the accuracy of quantification of the unlabeled compound in biological matrices like stool. nih.gov This method leverages the similar chemical and physical properties of the labeled and unlabeled compounds, which allows for correction of variations during sample preparation and analysis. nih.gov

The process typically involves derivatization of the acid to a more volatile ester, for example, a methyl ester, to improve its chromatographic behavior on GC columns. mdpi.comresearchgate.net The subsequent mass spectrometric detection allows for the differentiation and quantification of the ¹³C-labeled compound from its naturally abundant counterpart based on their mass-to-charge (m/z) ratio. pnas.org For instance, the molecular ion of unlabeled 3-methylbutanoic acid would appear at a different m/z value than that of 3-methyl(1-¹³C)butanoic acid. This mass difference enables precise quantification and tracing of the labeled molecule through metabolic pathways. nih.govpnas.org

Non-targeted GC-MS-based chemometric profiling has been utilized in studies to identify compounds that correlate with specific qualities, such as in coffee beans where methyl-esterified compounds, including 3-methylbutanoic acid methyl ester, were found in significant amounts. mdpi.comresearchgate.net This highlights the capability of GC-MS to not only quantify specific labeled compounds but also to provide a broader metabolic profile.

Typical GC-MS Parameters for 3-Methylbutanoic Acid Analysis

| Parameter | Value |

|---|---|

| Column | J&W DB-WAXetr fused silica (B1680970) capillary column (60 m × 0.32 mm i.d., df = 0.25 μm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial hold at 40°C for 2 min, ramp to 250°C at 4°C/min, hold at 250°C for 5 min |

| MS Transfer Line Temp. | 250°C |

| MS Ion Source Temp. | 230°C |

| Scan Range | m/z 33–450 |

This table presents typical parameters and may vary based on the specific application and instrumentation. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Isotope Distribution and Metabolite Identification

High-resolution mass spectrometry (HRMS) offers significant advantages for studying ¹³C-labeled compounds by providing highly accurate mass measurements. This precision allows for the confident determination of elemental compositions and the differentiation of isobaric ions—ions with the same nominal mass but different exact masses. In the context of 3-methyl(1-¹³C)butanoic acid, HRMS is instrumental in analyzing its isotope distribution and identifying its metabolites in complex biological mixtures. rsc.orgacs.org

When 3-methyl(1-¹³C)butanoic acid is introduced into a biological system, it undergoes various metabolic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), can track the incorporation of the ¹³C label into downstream metabolites. acs.org By comparing the mass spectra of samples from labeled and unlabeled experiments, researchers can identify metabolites derived from the labeled precursor. The high mass accuracy of HRMS allows for the calculation of the mass isotopologue distribution (MID), which details the abundance of molecules with different numbers of ¹³C atoms. rsc.org This information is critical for metabolic flux analysis, providing insights into the activity of metabolic pathways. rsc.org

Furthermore, the use of uniformly ¹³C-labeled internal standards, which can be generated from organisms like Spirulina grown on a ¹³C carbon source, can improve the accuracy of absolute quantification of metabolites in complex samples. acs.org This approach helps to overcome the challenge of commercial availability for many labeled compounds. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. In studies involving ¹³C-labeled compounds like 3-methyl(1-¹³C)butanoic acid, NMR is indispensable for elucidating structures and determining the precise location of the isotopic label.

¹³C NMR for Structural Elucidation and Isotope Position Determination

¹³C NMR spectroscopy directly observes the carbon-13 nucleus, providing a distinct signal for each unique carbon atom in a molecule. irisotope.com The chemical shift of each signal is highly sensitive to the local electronic environment of the carbon atom, making ¹³C NMR an excellent tool for structural elucidation. irisotope.comdocbrown.info For 3-methyl(1-¹³C)butanoic acid, the enrichment with ¹³C at the carboxyl carbon (C1) would result in a significantly enhanced signal for that specific carbon in the ¹³C NMR spectrum, confirming the position of the label. docbrown.info

Typical ¹³C NMR Chemical Shifts for Butanoic Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | ~170-185 |

| **C2 (CH₂) ** | ~35 |

| **C3 (CH₂) ** | ~18 |

| **C4 (CH₃) ** | ~13 |

Note: These are approximate chemical shift ranges for butanoic acid and can be influenced by the solvent and other experimental conditions. The spectrum of 3-methylbutanoic acid will show different shifts due to the methyl branch. docbrown.infolibretexts.org

Advanced NMR Methodologies for Complex Biological Mixtures (e.g., 2D NMR, Statistical Correlation Spectroscopy)

While one-dimensional (1D) NMR provides valuable information, complex biological mixtures often suffer from significant peak overlap, making interpretation difficult. uii.ac.id Advanced NMR methodologies, such as two-dimensional (2D) NMR, are employed to overcome this challenge. uii.ac.id Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the chemical shifts of protons with their directly attached carbons, spreading the signals into two dimensions and greatly improving resolution. uii.ac.idnih.gov This is particularly useful in metabolomics studies for identifying and quantifying metabolites in complex samples like cell extracts or biofluids. nih.govacs.org

For instance, 2D NMR methods based on Total Correlation Spectroscopy (TOCSY) can be used to measure ¹³C-enrichments in complex mixtures of ¹³C-labeled metabolites without the need for prior separation. fsu.edunih.gov This allows for the potential measurement of numerous ¹³C-enrichments from a single sample. nih.gov Furthermore, statistical correlation spectroscopy can be applied to 1D ¹³C and ¹H NMR spectra to obtain ¹³C-¹³C and ¹³C-¹H statistical correlations, providing extensive information about the carbon framework of compounds in a mixture. nih.gov These advanced techniques are powerful tools for tracing the metabolic fate of 3-methyl(1-¹³C)butanoic acid and its derivatives in intricate biological systems.

Chromatographic Separation Methods for 3-Methylbutanoic Acid and its Metabolites

Chromatographic techniques are essential for separating 3-methylbutanoic acid and its metabolites from complex biological matrices prior to their detection and quantification. The choice of method depends on the properties of the analytes and the analytical goals.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of organic acids. longdom.orgsemanticscholar.org For the analysis of 3-methylbutanoic acid (isovaleric acid), various HPLC methods have been developed. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. longdom.org To enhance the detection of short-chain fatty acids, which often lack a strong chromophore, derivatization with a fluorescent reagent can be employed prior to HPLC analysis. nih.gov For instance, derivatization with 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate allows for sensitive fluorescence detection. nih.gov

The separation of chiral compounds, such as the enantiomers of 2-azido-3-methylbutanoic acid, a derivative of 3-methylbutanoic acid, can be achieved using chiral stationary phases. jocpr.comjocpr.com For example, a Chiralpak IA column has been successfully used with a mobile phase consisting of n-hexane, ethanol, isopropyl alcohol, and trifluoroacetic acid to separate the (S) and (R)-enantiomers. jocpr.comjocpr.com

Different HPLC columns and mobile phases can be optimized for the separation of various organic acids, including isovaleric acid. sielc.comshodex.com For instance, a phenyl-hexyl column with a mobile phase of methanol-water-tetrahydrofuran has been used for the separation of isovaleric and valeric acids. nih.gov The development of rapid HPLC methods, with analysis times of around 8 minutes, allows for high-throughput screening of short-chain fatty acids. chromatographyonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate |

| 2-azido-3-methylbutanoic acid |

| 3-methyl(1-¹³C)butanoic acid |

| 3-methylbutanoic acid |

| 3-methylbutanoic acid methyl ester |

| Butanoic acid |

| Ethanol |

| Isopropyl alcohol |

| Methanol (B129727) |

| n-hexane |

| Tetrahydrofuran |

| Trifluoroacetic acid |

Optimizing Gas Chromatography Parameters for Separation and Detection

Gas chromatography (GC) is a cornerstone technique for analyzing volatile compounds like short-chain fatty acids. nih.gov Effective separation and sensitive detection of 3-methylbutanoic acid and its ¹³C-labeled isotopologue depend on the careful optimization of several key parameters, including column selection, temperature programming, and detector choice. nih.gov

The choice of the capillary column is critical. Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., BP20, Stabilwax, HP-FFAP) or specific cyano-functionalized phases (e.g., DB-23), are generally preferred for SCFA analysis. nih.govacs.orgasianpubs.org These phases provide good resolution for isomeric compounds like isobutyric acid and 3-methylbutanoic acid (isovaleric acid). For instance, a DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness) has been successfully used to separate and quantify SCFAs in biological samples. nih.gov Similarly, a BP20 GC capillary column (30 m × 0.25 mm × 1.0 μm) is also suitable for these separations. acs.org

Temperature programming is essential for achieving good peak shape and resolving SCFAs from other matrix components. A typical program starts at a low initial oven temperature (e.g., 40-50°C) to allow the elution of very volatile compounds, followed by a controlled ramp up to a higher temperature (e.g., 170-250°C) to elute the less volatile SCFAs. nih.govasianpubs.orgmdpi.com The ramp rate (e.g., 3.5°C/min to 10°C/min) is optimized to maximize resolution while minimizing run time. asianpubs.orgmdpi.com

The injector temperature is typically set high (e.g., 250°C) to ensure rapid volatilization of the sample. nih.govmdpi.com Split or splitless injection modes can be used, with splitless mode being more suitable for trace analysis. acs.org Helium is the most common carrier gas, maintained at a constant flow rate (e.g., 1 mL/min) to ensure reproducible retention times. acs.orgmdpi.com

For detection, both Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are widely used. nih.govacs.org FID offers robust and linear quantification over a wide range, while MS provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns, which is particularly useful for distinguishing between isotopologues like 3-methyl(¹¹³C)butanoic acid and its unlabeled counterpart. nih.govacs.org When using MS, operating in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for target analytes.

Table 1: Examples of Optimized GC Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Setting 1 | Setting 2 | Setting 3 |

|---|---|---|---|

| Column | DB-23 (60 m x 0.25 mm, 0.15 µm) nih.gov | HP-FFAP (30 m x 0.25 mm, 0.25 µm) asianpubs.org | BP20 (30 m x 0.25 mm, 1.0 µm) acs.org |

| Carrier Gas | Nitrogen (N₂) nih.gov | Helium (He) asianpubs.org | Helium (He) acs.org |

| Flow Rate | Variable program (0.6-1.0 mL/min) nih.gov | 1 mL/min asianpubs.org | Not Specified |

| Injection Mode | Split (25:1) nih.gov | Split (45:1) asianpubs.org | Splitless acs.org |

| Injector Temp. | 250°C nih.gov | 250°C asianpubs.org | Not Specified |

| Oven Program | Isothermal steps not specified | 45°C (4 min), ramp 3.5°C/min to 230°C asianpubs.org | Not Specified |

| Detector | Flame Ionization Detector (FID) nih.gov | Mass Spectrometer (MS) asianpubs.org | FID or MS acs.org |

| Detector Temp. | 260°C (FID) nih.gov | 280°C (Transfer line) asianpubs.org | Not Specified |

Liquid Chromatography Techniques for Polar and Non-Polar Metabolites

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and sensitive alternative to GC for the analysis of SCFAs, including isotopically labeled variants. mdpi.comnih.gov This is especially true for complex biological matrices where direct analysis is desired, as LC methods can often be performed with minimal sample preparation and without the need for chemical derivatization. mdpi.comnih.gov

For the analysis of polar metabolites like 3-methylbutanoic acid, reversed-phase (RP) chromatography is commonly employed. plos.org However, the high polarity and hydrophilicity of SCFAs can lead to poor retention on standard C18 columns. nih.gov To overcome this, several strategies are used. One approach is to use an aqueous mobile phase with an acidic modifier, such as formic acid, to suppress the ionization of the carboxylic acid group and improve retention. nih.gov

A novel and direct LC-MS/MS technique has been developed for SCFA analysis that avoids derivatization altogether. mdpi.comnih.gov This method utilizes isotopically labeled internal standards—such as ¹³C-labeled acetate, propionate, and butyrate—to ensure accurate quantification by correcting for matrix effects. mdpi.complos.org The separation can be achieved with a short LC runtime (e.g., 10 minutes) on a suitable reversed-phase column. mdpi.comnih.gov

Alternatively, derivatization can be used to enhance chromatographic separation and ionization efficiency. plos.orgresearchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) or aniline (B41778) react with the carboxylic acid group to form a less polar, more easily ionizable derivative. plos.orgresearchgate.net This allows for excellent separation on C18 columns and highly sensitive detection using negative-ion electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode. researchgate.net The use of stable isotope-labeled derivatizing agents, such as ¹³C₆-3NPH, can further improve quantitative accuracy. researchgate.net

For non-polar metabolites that might be present in a biological extract, standard reversed-phase LC conditions with gradients of acetonitrile (B52724) and water are typically effective. The versatility of LC allows for the development of methods that can simultaneously analyze a wide range of metabolites. For instance, a single platform can be expanded to measure straight-chain SCFAs, branched-chain SCFAs (like 3-methylbutanoic acid), and their full series of ¹³C-labeled isotopologues. acs.org

Table 2: Examples of LC-MS Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Setting 1 (Direct Analysis) | Setting 2 (Derivatization) | Setting 3 (Derivatization) |

|---|---|---|---|

| Technique | LC-MS/MS mdpi.comnih.gov | LC-MS/MS with 3-NPH Derivatization researchgate.net | LC-MS/MS with Aniline Derivatization plos.org |

| Column | Not Specified | Reversed-phase C18 researchgate.net | Reversed-phase C18 (Not specified) plos.org |

| Mobile Phase | Not Specified | Not Specified | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile nih.gov | | Gradient | 10-minute runtime mdpi.comnih.gov | Not Specified | 30% B to 50% B in 30 min nih.gov | | Flow Rate | Not Specified | Not Specified | 500 µL/min nih.gov | | Detection | ESI-MS/MS mdpi.comnih.gov | Negative-ion ESI-MRM/MS researchgate.net | ESI-MS/MS plos.org | | Internal Standard | Isotopically labeled SCFAs mdpi.comnih.gov | ¹³C₆-3NPH labeled derivatives researchgate.net | ¹³C-labeled SCFAs plos.org |

Biological and Environmental Interactions

Ecological Significance and Role in Microbial Ecosystems

3-Methylbutanoic acid is a significant contributor to the characteristic flavor profiles of numerous fermented foods, where it often imparts cheesy, sweaty, or fruity notes. nih.govwikipedia.org Its formation is a hallmark of microbial metabolism, specifically the catabolism of the branched-chain amino acid L-leucine through a pathway known as the Ehrlich pathway. nih.govresearchgate.net This process is crucial in the ripening of cheeses, the curing of fermented sausages, and the fermentation of beverages like wine and certain traditional grain-based drinks. nih.govdtu.dkfrontiersin.org Microorganisms, particularly Lactic Acid Bacteria (LAB) and Staphylococci, possess the enzymatic machinery to convert leucine (B10760876) into a series of volatile compounds, including 3-methylbutanal (B7770604) (malty), 3-methylbutanol (alcoholic, fruity), and ultimately 3-methylbutanoic acid (cheesy, rancid). reading.ac.ukresearchgate.net

The precise quantification and confirmation of these metabolic routes have been significantly advanced through isotopic labeling studies. Research using ¹³C-labeled precursors, such as (¹³C₆)-L-leucine, allows scientists to trace the carbon backbone from the initial amino acid to the final flavor compounds. researchgate.netacs.org Such experiments have confirmed that L-leucine is the primary precursor for 3-methylbutanoic acid in certain cheeses and have helped quantify the flux through different branches of the Ehrlich pathway. researchgate.netresearchgate.net For example, studies on Swiss Raclette-type cheese and wine fermentation have utilized ¹³C-labeled leucine to understand how environmental conditions, like nutrient availability, influence whether leucine is converted preferentially to its corresponding acid or alcohol, thereby shaping the final sensory profile of the product. acs.orgnih.gov

Table 1: Role of 3-Methylbutanoic Acid in Fermented Foods

| Fermented Food Product | Key Microorganisms | Flavor Contribution of 3-Methylbutanoic Acid |

|---|---|---|

| Fermented Sausages | Staphylococcus xylosus, Staphylococcus carnosus, Lactobacillus fermentum | Part of the "ripened flavor"; contributes cheesy and nutty notes. dtu.dkfrontiersin.orgreading.ac.uk |

| Cheese (e.g., Raclette) | Lactic Acid Bacteria (e.g., Lactobacillus sp.) | Cheesy, pungent, sweaty, and fruity notes. nih.govresearchgate.net |

| Sourdough | Lactobacillus sanfranciscensis | Contributes to the complex sour and savory flavor profile. nih.govnih.gov |

| Wine | Saccharomyces cerevisiae (yeast) | Can contribute to off-flavors (sweaty, rancid) or complexity depending on concentration. nih.gov |

| Cocoa (Fermentation) | Yeasts, Lactic Acid Bacteria, Acetic Acid Bacteria | Part of the precursor development for chocolate flavor. tum.de |

3-Methylbutanoic acid is produced by various bacteria as a volatile organic compound (VOC) and has demonstrated significant antifungal properties. nih.govbiosynth.com This makes it an important molecule in microbial ecosystems, where it can act as a defense mechanism, inhibiting the growth of competing pathogenic fungi. This antagonistic activity is of great interest for applications in biocontrol, particularly for protecting agricultural crops and postharvest fruits from fungal diseases. nih.govscispace.com

Research has identified several bacterial species that produce 3-methylbutanoic acid as a key component of their antifungal volatilome. One prominent example is Bacillus velezensis, which emits VOCs including 3-methylbutanoic acid that effectively inhibit the spore germination and mycelial growth of Colletotrichum gloeosporioides, the pathogen responsible for anthracnose disease in fruits like walnuts and jujubes. mdpi.comresearchgate.netnih.gov Studies have shown that treatment with 3-methylbutanoic acid alone can reduce the mycelial growth of this fungus by over 22% and suppress spore germination by over 30%. mdpi.comresearchgate.net Similarly, VOCs from Bacillus subtilis containing 3-methylbutanoic acid have been shown to inhibit fungi that cause decay in wolfberry fruits. nih.gov Other research confirmed its toxicity towards soil-borne pathogens like Rhizoctonia solani. nih.gov

Table 2: Antifungal Activity of 3-Methylbutanoic Acid from Microbial Sources

| Source Microorganism | Target Fungus | Observed Antifungal Effects |

|---|---|---|

| Bacillus velezensis | Colletotrichum gloeosporioides | Inhibition of spore germination (30.4%) and mycelial growth (22.6%); causes deformed hyphae. mdpi.comresearchgate.net |

| Bacillus subtilis | Mucor circinelloides, Fusarium arcuatisporum, Alternaria iridiaustralis, Colletotrichum fioriniae | A main active antifungal substance in VOCs that inhibit hyphal growth and reduce decay. nih.gov |

| Ralstonia sp. | Rhizoctonia solani | Identified as one of the key toxic VOCs that completely inhibits fungal growth. nih.gov |

Environmental Fate and Biogeochemical Cycling

The environmental fate of 3-methylbutanoic acid, like other short-chain fatty acids, is largely dictated by microbial activity. It is not considered to be persistent in the environment. epa.gov Studies on the closely related valeric acid indicate that it exhibits low sorption to soils and sediments and is subject to rapid removal through biodegradation. epa.gov The estimated time for the ultimate aerobic biodegradation of valeric acid is on the order of days, making it unlikely to persist or bioaccumulate in aquatic or terrestrial ecosystems. epa.gov Consequently, its potential to migrate to groundwater is low despite low adsorption to soil, as it is typically degraded before it can leach significantly. epa.gov While specific kinetic data for the biodegradation of 3-methylbutanoic acid are not detailed in the available literature, the information on valeric acid provides a strong indication of its likely behavior in the environment. Anaerobic decomposition is also a key process, where it can be broken down into compounds like propionate, acetate, and hydrogen by microbial consortia. upc.edu

Microorganisms not only degrade 3-methylbutanoic acid but also transform it as part of their metabolic regulation, especially in response to environmental stress. The use of isotopically labeled precursors is crucial for uncovering these complex microbial processes. A landmark study on Lactobacillus sanfranciscensis, a key bacterium in sourdough fermentation, utilized labeled leucine to investigate a metabolic shift induced by acid stress. nih.govnih.govasm.org

Researchers found that when L. sanfranciscensis was exposed to acidic conditions (pH 3.6), its metabolism rerouted from sugar consumption toward amino acid catabolism. nih.govnih.gov By feeding the bacteria L-leucine labeled with deuterium (B1214612) (a stable isotope of hydrogen), they could trace the fate of the amino acid. researchgate.net The results definitively showed that under acid stress, the transformation of labeled leucine into labeled 3-methylbutanoic acid increased significantly, while the production of the corresponding alcohol (3-methylbutanol) and aldehyde decreased. researchgate.net This metabolic switch is believed to be a survival mechanism, allowing the bacterium to maintain its redox balance (NAD⁺/NADH ratio) in a challenging environment. nih.gov This research exemplifies how stable isotope tracing can reveal dynamic metabolic responses to environmental stimuli. Furthermore, the broader technique of Stable Isotope Probing (SIP), which involves introducing a ¹³C-labeled substrate into an environmental sample, can be used to identify the specific microorganisms responsible for degrading compounds like 3-methylbutanoic acid within a complex microbial community. nih.govnih.gov

Occurrence and Metabolic Relevance in Diverse Natural Sources

3-Methylbutanoic acid is a naturally occurring compound found across a wide range of biological sources. wikipedia.orgnih.gov Its presence is a direct result of the catabolism of the branched-chain amino acid leucine, a fundamental metabolic process in many organisms. frontiersin.org The compound is well-known as a minor constituent of the perennial flowering plant valerian (Valeriana officinalis), from which its trivial name, isovaleric acid, is derived. wikipedia.org It is also found in many other plants and their essential oils.

Beyond the plant kingdom, 3-methylbutanoic acid is a common metabolite in the microbial world, where its production is central to the development of flavor in fermented foods. nih.gov Its metabolic relevance extends to mammals, where it is classified as a short-chain fatty acid and has been identified as a mammalian metabolite. nih.gov

| Mammals | General | Classified as a mammalian metabolite and short-chain fatty acid. nih.gov |

Advanced Research Directions and Future Perspectives

Integration of 3-Methyl(1-¹³C)butanoic Acid Data with Systems Biology and Omics Approaches

The use of 3-methyl(1-¹³C)butanoic acid as a metabolic tracer generates substantial data that can be powerfully integrated with systems biology and various "omics" technologies. This integration allows for a more holistic understanding of metabolic networks. By combining stable isotope tracing with genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of cellular metabolism.

For instance, fluxomics, a key area of systems biology, directly utilizes data from ¹³C-labeling experiments to measure the rates of metabolic reactions within a cell. When 3-methyl(1-¹³C)butanoic acid is introduced into a biological system, the ¹³C label is incorporated into downstream metabolites. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then detect the pattern and extent of this label incorporation. This data, when fed into metabolic models, provides quantitative flux maps of pathways involving BCAA catabolism.

Recent studies have highlighted the power of combining ¹³C tracers with metabolomics to uncover novel metabolic pathways and regulatory mechanisms. This multi-omics approach enables the correlation of metabolic fluxes with changes in gene expression and protein abundance, offering a multi-dimensional view of metabolic regulation in health and disease.

Computational Modeling and In Silico Pathway Prediction for Branched-Chain Metabolism

Computational modeling and in silico pathway prediction are becoming indispensable tools for interpreting the complex data generated from isotopic labeling studies. Genome-scale metabolic models (GEMs) are mathematical frameworks that encompass the known metabolic reactions of an organism. These models can be used to simulate metabolic behavior under various conditions and to predict the flow of metabolites through different pathways.

By integrating data from 3-methyl(1-¹³C)butanoic acid experiments into GEMs, researchers can refine and validate these models, particularly for the pathways involved in BCAA degradation. This allows for the in silico prediction of how genetic mutations or external perturbations might affect isovaleric acid metabolism. Furthermore, computational approaches can help identify potential unknown or alternative metabolic routes for 3-methylbutanoic acid and its derivatives.

These predictive models are crucial for hypothesis generation and for guiding future experimental work, thereby accelerating the pace of discovery in metabolic research. The iterative process of experimental validation using isotopic tracers and model refinement is a cornerstone of modern systems biology.

Development of Novel Isotopic Probes and Miniaturized Analytical Tools for Enhanced Research Throughput